Cas no 2171717-47-6 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid)

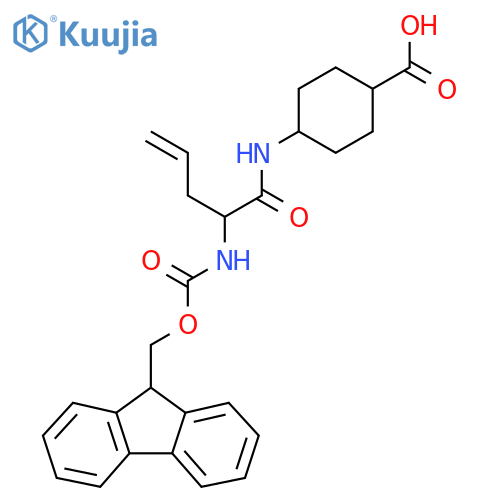

2171717-47-6 structure

商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid

- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid

- 2171292-70-7

- 2171301-07-6

- EN300-1495293

- EN300-1544159

- (1r,4r)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid

- EN300-1571015

- (1s,4s)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid

- 2171717-47-6

-

- インチ: 1S/C27H30N2O5/c1-2-7-24(25(30)28-18-14-12-17(13-15-18)26(31)32)29-27(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h2-6,8-11,17-18,23-24H,1,7,12-16H2,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: XDXDJABZSPLZOS-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCC(CC1)NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 462.21547206g/mol

- どういたいしつりょう: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 725

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495293-1000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-100mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-2500mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-50mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-250mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-0.5g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 0.5g |

$3233.0 | 2023-07-10 | ||

| Enamine | EN300-1495293-10.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1495293-0.25g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1495293-5000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1495293-5.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexane-1-carboxylic acid |

2171717-47-6 | 5.0g |

$9769.0 | 2023-07-10 |

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2171717-47-6 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬